molecular formula C13H19NO2 B7410250 1-Morpholin-4-YL-1-phenylpropan-2-OL

1-Morpholin-4-YL-1-phenylpropan-2-OL

Cat. No.: B7410250
M. Wt: 221.29 g/mol
InChI Key: NVJATWLYUZOFEA-UHFFFAOYSA-N
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Description

1-Morpholin-4-YL-1-phenylpropan-2-OL (C₁₃H₁₇NO₂) is a secondary alcohol featuring a morpholine ring and a phenyl group attached to a propan-2-ol backbone. This structural duality suggests possible applications in pharmaceutical intermediates, ligands for metal coordination, or chiral building blocks in asymmetric synthesis.

Properties

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(15)13(12-5-3-2-4-6-12)14-7-9-16-10-8-14/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJATWLYUZOFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Morpholin-4-YL-1-phenylpropan-2-OL typically involves the reaction of morpholine with a suitable phenylpropanol precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenylpropanol, followed by the addition of morpholine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Morpholin-4-YL-1-phenylpropan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholin-4-YL-1-phenylpropan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Morpholin-4-YL-1-phenylpropan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Morpholin-4-YL-1-phenylpropan-2-OL and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₃H₁₇NO₂ Phenyl, morpholinyl, hydroxyl 235.3 Potential chiral intermediate; uncharacterized in primary literature -
(2S)-1-Morpholin-4-ylpropan-2-ol C₇H₁₅NO₂ Morpholinyl, hydroxyl 145.2 Used in asymmetric synthesis; resolved via X-ray crystallography
1-(3-Methoxyphenoxy)-3-morpholin-4-yl-propan-2-ol hydrochloride C₁₄H₂₂ClNO₄ Methoxyphenoxy, morpholinyl, hydrochloride 303.78 Enhanced solubility (HCl salt); potential pharmaceutical candidate
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₉H₂₁NO₃ Methoxynaphthalenyl, morpholinyl, ketone 311.38 Crystallographically characterized; ketone group reduces hydrogen-bonding capacity

Structural and Functional Insights

  • The hydrochloride salt in ’s compound enhances aqueous solubility, a feature absent in the neutral this compound .
  • The methoxynaphthalenyl group in ’s compound introduces extended conjugation, which may influence UV-Vis absorption properties .
  • Crystallographic Characterization :

    • Related morpholine derivatives (e.g., ) have been analyzed using software such as SHELXL (for refinement) and OLEX2 (for structure solution and visualization) . These tools enable precise determination of bond lengths, angles, and stereochemistry, which would be critical for confirming the target compound’s configuration .

Physicochemical Properties

  • Solubility : The phenyl group in this compound likely reduces water solubility compared to the unsubstituted morpholinylpropan-2-ol ().
  • Chirality : The stereochemistry at the propan-2-ol carbon (C2) could influence biological activity, as seen in enantioselective syntheses of related compounds .

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